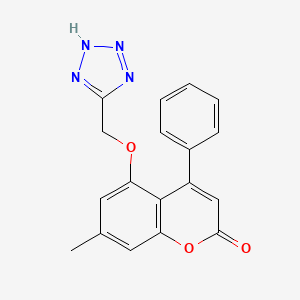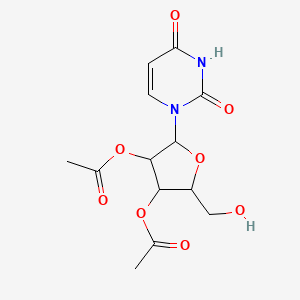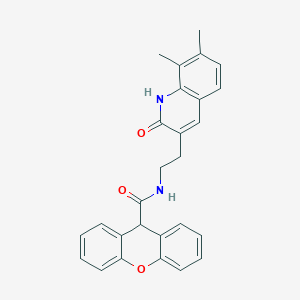![molecular formula C39H73ClO4 B14100520 [(2S)-1-chloro-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B14100520.png)
[(2S)-1-chloro-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 1-Oleoyl-2-stearoyl-3-chloropropanediol: is a lipid compound that consists of an oleic acid chain at the sn-1 position and a stearic acid chain at the sn-2 position, both bound to a 3-chloropropane backbone . This compound is known for its ability to undergo substitution reactions due to the presence of the chlorine atom, which acts as a good leaving group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-2-stearoyl-3-chloropropanediol typically involves the esterification of oleic acid and stearic acid with 3-chloropropane-1,2-diol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of ester bonds. Common reagents used in this process include sulfuric acid or sodium hydroxide as catalysts.
Industrial Production Methods: Industrial production of rac 1-Oleoyl-2-stearoyl-3-chloropropanediol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: rac 1-Oleoyl-2-stearoyl-3-chloropropanediol primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis Reactions: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products:
Substitution Reactions: The major products include the corresponding substituted derivatives where the chlorine atom is replaced by the nucleophile.
Hydrolysis Reactions: The major products are oleic acid, stearic acid, and 3-chloropropane-1,2-diol.
Aplicaciones Científicas De Investigación
rac 1-Oleoyl-2-stearoyl-3-chloropropanediol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study substitution and hydrolysis reactions.
Biology: The compound is used in lipidomics research to study lipid metabolism and signaling pathways.
Medicine: It is investigated for its potential role in drug delivery systems due to its lipid nature, which can enhance the solubility and bioavailability of hydrophobic drugs.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of rac 1-Oleoyl-2-stearoyl-3-chloropropanediol involves its ability to undergo substitution reactions. The chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the chlorine is attached. This results in the formation of new covalent bonds and the substitution of the chlorine atom with the nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparación Con Compuestos Similares
rac 1-Oleoyl-3-chloropropanediol: This compound is similar but lacks the stearic acid chain at the sn-2 position.
rac 1-Palmitoyl-2-oleoyl-3-chloropropanediol: This compound has a palmitic acid chain at the sn-1 position and an oleic acid chain at the sn-2 position.
Uniqueness: rac 1-Oleoyl-2-stearoyl-3-chloropropanediol is unique due to its specific combination of oleic acid and stearic acid chains, which confer distinct physical and chemical properties. The presence of the chlorine atom also allows for versatile substitution reactions, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C39H73ClO4 |
|---|---|
Peso molecular |
641.4 g/mol |
Nombre IUPAC |
[(2S)-1-chloro-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H73ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37H,3-16,18,20-36H2,1-2H3/b19-17-/t37-/m1/s1 |
Clave InChI |
RDDRRJZMDSQIKB-PXYGFXEISA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14100438.png)

![3-benzyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100456.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide](/img/structure/B14100457.png)

![methyl (4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14100475.png)
![N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14100483.png)
![N-[(furan-2-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B14100506.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100512.png)
![2-(4,6-dimethylpyrimidin-2-yl)-8-(4-methoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14100514.png)
![6-hydroxy-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14100523.png)
![1-[3-(Benzyloxy)phenyl]-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100535.png)

